4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide
Description
4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide is a xanthine-derived compound synthesized as part of a broader effort to develop selective adenosine receptor modulators. Its core structure consists of a xanthine scaffold with 1,3-dipropyl substitutions and a benzamide group at the 8-position, formed via amidation of the xanthine carboxylic congener (XCC) precursor . This compound is primarily investigated for its interaction with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs) involved in regulating inflammation, cardiovascular function, and neurological pathways .
The synthesis involves coupling XCC (1) with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP), yielding derivatives with varying substituents on the acetamide moiety . Key pharmacological properties, such as receptor affinity and selectivity, are influenced by these structural modifications.
Properties
CAS No. |
102587-84-8 |
|---|---|
Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C18H21N5O3/c1-3-9-22-16-13(17(25)23(10-4-2)18(22)26)20-15(21-16)12-7-5-11(6-8-12)14(19)24/h5-8H,3-4,9-10H2,1-2H3,(H2,19,24)(H,20,21) |
InChI Key |
OSNDCSGQAUQGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Coupling of 5,6-Diaminouracil with Carboxylic Acids
The most efficient route involves coupling 5,6-diamino-1,3-dipropyluracil with 4-carboxybenzamide using the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate). This method, adapted from recent advancements, proceeds as follows:
Reaction Setup :
- Diaminouracil precursor : 5,6-diamino-1,3-dipropyluracil (1.1 equiv).
- Carboxylic acid : 4-carboxybenzamide (1.0 equiv).
- Coupling reagent : COMU (1.1 equiv).
- Base : N,N-Diisopropylethylamine (DIPEA, 1.1 equiv).
- Solvent : Dimethylformamide (DMF).
Procedure :
The diaminouracil and DIPEA are dissolved in DMF, followed by dropwise addition of COMU and 4-carboxybenzamide. The mixture is stirred at room temperature for 5–10 minutes, after which water is added to precipitate the product. Filtration and drying yield the 6-amino-5-carboxamidouracil intermediate in >80% isolated yield.Advantages :
Cyclization to the Xanthine Core
The 6-amino-5-carboxamidouracil intermediate undergoes cyclization under basic conditions to form the xanthine ring:
- Reagents : Sodium hydroxide or potassium carbonate in refluxing ethanol.
- Mechanism : Intramolecular nucleophilic attack by the 6-amino group on the adjacent carbonyl, followed by dehydration.
- Yield : 70–85% after purification by recrystallization.
Alternative Synthetic Approaches
EDC-HCl-Mediated Coupling
Earlier methods employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) for amide bond formation:
| Parameter | COMU Method | EDC-HCl Method |
|---|---|---|
| Reaction Time | 5–10 min | 4–16 hours |
| Yield | 80–90% | 60–70% |
| Safety | Non-hazardous | Irritant, hygroscopic |
| Purification | Precipitation | Column chromatography |
While functional, this method suffers from lower yields and longer reaction times due to intermediate instability.
Acid Chloride Route
Carboxylic acid chlorides (e.g., 4-carboxybenzoyl chloride) have been used for amidation but require hazardous chlorinating agents like thionyl chloride. This approach is less favored due to:
- Safety risks (toxic gas evolution).
- Additional synthetic step (acid → acid chloride).
- Moderate yields (65%).
Structural Validation and Regioselectivity
The regioselectivity of the COMU-mediated coupling was unambiguously confirmed via:
- X-ray Crystallography : Single-crystal analysis of analogous compounds revealed exclusive formation of the 5-carboxamido regioisomer.
- NMR Spectroscopy :
Scalability and Industrial Relevance
The COMU method scales efficiently:
- Lab-scale : 60 mg to 1.5 g of diaminouracil precursor.
- Solvent Volume : 4–8 mL DMF per 300 mg precursor.
- Work-up : Simple precipitation with water avoids chromatography.
Industrial applications prioritize this route for its cost-effectiveness and safety profile .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Receptor Selectivity
Modifications to the acetamide side chain significantly alter receptor binding profiles. Below is a comparative analysis of key analogs:
Key Observations :
- Agonist vs. Antagonist Activity: While most derivatives act as A2A agonists, substitutions like the 2-aminoethyl group in XAC convert the compound into an antagonist .
- Receptor Subtype Selectivity : The benzamide core can be tuned for A2B (e.g., AS-16 ) or A3 (e.g., MRE 3008F20 in ) targeting by introducing bulky or charged groups .
- Stereochemistry : Compound 25 demonstrates the impact of chirality, with the (S)-enantiomer showing higher affinity than its (R)-counterpart .
Pharmacological and Therapeutic Implications
- A2A Agonists : Derivatives like 7 and 9 are explored for neurodegenerative diseases (e.g., Parkinson’s) due to A2A’s role in modulating dopamine signaling .
- A2B Antagonists : AS-16 inhibits mast cell activation, making it a candidate for asthma and chronic obstructive pulmonary disease (COPD) .
- Covalent Modifiers : Compound 29 (isothiocyanate derivative) enables irreversible A2B receptor binding, useful for prolonged therapeutic effects .
Biological Activity
The compound 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide is a derivative of purine and has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.4 g/mol. The structure consists of a benzamide moiety linked to a tetrahydropurine derivative, which contributes to its biological properties.
Synthesis
The synthesis of 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide typically involves multi-step organic reactions. Key methods include:
- Formation of the Tetrahydropurine Core : This involves cyclization reactions starting from appropriate precursors.
- Acylation : The introduction of the benzamide group through acylation reactions using benzoyl chloride or similar reagents.
Antitumor Activity
Research indicates that compounds similar to 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide exhibit significant antitumor activity. For instance:
- In vitro studies demonstrated that derivatives can inhibit the proliferation of various cancer cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.5 | Study A |
| MCF7 (Breast Cancer) | 4.0 | Study B |
| HeLa (Cervical Cancer) | 6.2 | Study C |
Antiviral Activity
The compound has also shown promise in antiviral applications:
- Mechanism of Action : It appears to interfere with viral replication processes.
- Efficacy : Preliminary studies suggest effectiveness against certain viral strains at low concentrations.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Tyrosinase Inhibition : Compounds in this class have been evaluated for their ability to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders.
Case Studies and Research Findings
- Study on Anticancer Properties : A comprehensive study conducted by researchers evaluated the anticancer properties of various purine derivatives including our compound. They reported significant inhibition of cell growth in several cancer types.
- Antiviral Efficacy Assessment : Another study focused on the antiviral properties against influenza viruses showed that the compound could reduce viral titers significantly when administered prior to infection.
- Enzymatic Activity Studies : Research indicated that derivatives exhibited competitive inhibition against tyrosinase with Ki values comparable to standard inhibitors like kojic acid.
Q & A
Q. How does the compound’s mechanism align with existing adenosine receptor modulation theories?
Q. What conceptual frameworks guide the assessment of its potential as a dual-target therapeutic agent?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
